molecular formula C15H13ClO2 B1427518 [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid CAS No. 1375069-35-4

[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid

Cat. No.: B1427518
CAS No.: 1375069-35-4
M. Wt: 260.71 g/mol
InChI Key: RHAMOIZHSSHFMJ-UHFFFAOYSA-N
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Description

[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid is a substituted phenylacetic acid derivative of significant interest in chemical and pharmaceutical research. This compound belongs to a class of chemicals known for their utility as key synthetic intermediates and precursors in the development of active molecules . Phenylacetic acid derivatives are frequently investigated for their potential as selective enzyme inhibitors and are commonly explored in the synthesis of novel anti-inflammatory agents and other therapeutic compounds . The specific molecular architecture of this compound, featuring a biphenyl core with chloro and methyl substituents, makes it a valuable scaffold for medicinal chemistry and drug discovery programs. It is often used in structure-activity relationship (SAR) studies to optimize the potency and properties of lead molecules. Researchers employ this chemical in various synthetic transformations, including coupling reactions and rearrangements, to access more complex structures . As a standard in analytical research, its defined structure aids in method development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. All information is provided for research reference only.

Properties

IUPAC Name

2-[4-(2-chloro-5-methylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-10-2-7-14(16)13(8-10)12-5-3-11(4-6-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAMOIZHSSHFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743014
Record name (2'-Chloro-5'-methyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-35-4
Record name [1,1′-Biphenyl]-4-acetic acid, 2′-chloro-5′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375069-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2'-Chloro-5'-methyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid typically involves the reaction of 2-chloro-5-methylphenylboronic acid with 4-bromophenylacetic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive bacteria. In vitro studies have demonstrated inhibition rates as high as 97% against certain pathogens, suggesting that structural modifications can enhance antibacterial activity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro testing against different cancer cell lines has revealed promising cytotoxic effects. For example, one study reported significant inhibition of AMJ13 breast cancer cells at specific concentrations, indicating the compound's potential as a therapeutic agent. The mechanism of action appears to involve interaction with cellular pathways that lead to apoptosis in cancer cells.

Fungicidal Activities

Studies have explored the fungicidal activities of related phenylacetic acid derivatives, showing effectiveness against various plant pathogens. Compounds with chlorine or methyl substitutions have demonstrated enhanced activity against diseases such as cucumber powdery mildew and rice blast . These findings suggest that this compound could be developed into a fungicide.

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the antimicrobial efficacy of derivatives97% inhibition against Gram-positive bacteria observed
Anticancer TestingEvaluated cytotoxic effects on breast cancer cell linesSignificant cytotoxicity at concentrations of 40-60 µg/ml after 72 hours
Fungicidal Activity StudyExamined activity against plant pathogensEnhanced activity against cucumber powdery mildew noted with chlorine-substituted derivatives

Mechanism of Action

The mechanism of action of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes critical differences between [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid and its analogs:

Compound Name CAS Number Molecular Formula Key Substituents/Modifications Key Properties/Activities References
This compound 1375069-35-4 C₁₅H₁₃ClO₂ Biphenyl with Cl (2-) and CH₃ (5-) Intermediate in drug synthesis
(2-Chloro-5-methylphenyl)acetic acid 81682-39-5 C₉H₉ClO₂ Single phenyl with Cl (2-) and CH₃ (5-) Boiling point: 310.5°C; logP: 2.56
[(2,4-Dichloro-5-methylphenyl)thio]acetic acid 71735-21-2 C₉H₈Cl₂O₂S Thioether group, Cl (2,4-), CH₃ (5-) Higher toxicity (GHS hazard noted)
Wy-14,643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid) 50892-23-4 C₁₄H₁₃ClN₂O₂S Pyrimidinylthio group, Cl (4-) Hepatocarcinogen in rats; induces DNA replication
[4-(4-Methoxyphenyl)-2-methyl-thiazol-5-yl]acetic acid 1211511-23-7 C₁₃H₁₂NO₃S Thiazole ring, OCH₃ (4-) Potential kinase inhibitor
(4-Chloro-2-methylphenoxy)acetic acid 94-74-6 C₉H₉ClO₃ Phenoxy group, Cl (4-), CH₃ (2-) Herbicidal activity
Lipophilicity and Bioavailability
  • (2-Chloro-5-methylphenyl)acetic acid (logP: 2.56) is less lipophilic than this compound due to the absence of a second phenyl ring.
  • Wy-14,643 contains a pyrimidinylthio group, which may enhance binding to nuclear receptors (e.g., PPARα) compared to the biphenyl system in the target compound .
Functional Group Impact
  • Phenoxy vs. Phenylacetic Acid: (4-Chloro-2-methylphenoxy)acetic acid’s phenoxy group confers herbicidal activity, absent in phenylacetic acid derivatives .
  • Thiazole vs. Biphenyl : The thiazole ring in [4-(4-Methoxyphenyl)-2-methyl-thiazol-5-yl]acetic acid may enhance interactions with enzymatic targets (e.g., kinases) compared to biphenyl systems .

Biological Activity

[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, also known by its chemical name, is an organic compound that has garnered interest in various fields of biological research. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14ClO2
  • CAS Number : 1375069-35-4

The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors, modulating biological processes such as inflammation and cell proliferation.

Enzyme Inhibition

Studies have shown that compounds with similar structures exhibit inhibitory effects on enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The inhibition of AChE can lead to enhanced cholinergic activity, potentially benefiting cognitive functions in neurodegenerative conditions .

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Activity Effect Reference
Anti-inflammatoryReduces inflammation markers
AntimicrobialExhibits activity against various pathogens
NeuroprotectivePotentially improves cognitive functions

Case Studies

  • Anti-inflammatory Effects :
    A study investigated the anti-inflammatory properties of related compounds and found significant reductions in pro-inflammatory cytokines when treated with derivatives similar to this compound. The results suggested a potential for therapeutic use in inflammatory diseases .
  • Neuroprotective Properties :
    In a cognitive impairment model, compounds structurally related to this compound showed promising results in enhancing memory and learning capabilities in animal models. This was assessed using the Y-maze test and Object Recognition Test, indicating a potential role in treating Alzheimer’s disease .
  • Antimicrobial Activity :
    Another study highlighted the antimicrobial properties of similar compounds against gram-positive and gram-negative bacteria. The mechanism was proposed to involve disruption of bacterial cell membranes, leading to cell lysis .

Research Findings

Recent research has focused on the structure-activity relationships (SAR) of phenyl acetic acid derivatives. These studies reveal that substituents on the aromatic rings significantly influence biological activity. For instance, the presence of electron-withdrawing groups like chlorine enhances the compound's potency against certain enzymes .

Key Findings:

  • Compounds with halogen substitutions demonstrated increased enzyme inhibition compared to their non-substituted counterparts.
  • The acetic acid moiety plays a critical role in enhancing solubility and bioavailability, which are essential for therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid?

  • The compound can be synthesized via cross-coupling reactions like Suzuki-Miyaura, utilizing halogenated phenyl precursors and palladium catalysts. Structural analogs (e.g., 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid) have been synthesized using aryl boronic acids and acetic acid derivatives under inert conditions . Purification typically involves column chromatography, followed by recrystallization.

Q. How is structural characterization performed for phenylacetic acid derivatives?

  • Techniques include:

  • NMR spectroscopy to confirm substituent positions and molecular integrity (e.g., ¹H and ¹³C NMR for analogous compounds in PubChem data) .
  • X-ray crystallography for resolving crystal packing and bond geometries, as demonstrated for 2-(2,4-dichlorophenyl)acetic acid .
  • HPLC-MS for purity assessment and molecular weight confirmation .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Plant regeneration assays : Phenylacetic acid derivatives (e.g., PAA) are tested in Murashige and Skoog (MS) media with hormones (e.g., BAP, GA₃) to assess shoot/root induction efficiency. For example, 1.0 mg/dm³ PAA combined with BAP enhanced chickpea organogenesis .
  • Enzyme inhibition assays : Fluorometric or calorimetric methods measure interactions with targets like cyclooxygenase or kinases .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence bioactivity?

  • Substituents like chloro and methyl groups alter electronic properties (e.g., electron-withdrawing effects) and steric hindrance, impacting receptor binding. Comparative studies on fluorinated analogs (e.g., 2-[4-(2,3-difluorophenyl)phenyl]acetic acid) show substituent position affects metabolic stability and potency . Computational tools (e.g., DFT calculations) predict electronic distributions and reactive sites .

Q. What methodologies resolve contradictory data in efficacy studies?

  • Dose-response analysis : Systematic variation of hormone concentrations (e.g., 0.25–2.0 mg/dm³ PAA in MS media) identifies optimal ranges for shoot/root formation .
  • Statistical validation : ANOVA and Duncan’s multiple range test differentiate treatment effects, as applied in chickpea regeneration studies .
  • Reprodubility checks : Replicate experiments across genotypes (e.g., chickpea cultivars ICCV-10 vs. Annigeri) account for genetic variability .

Q. How are interaction studies with biological targets designed?

  • Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding affinity and thermodynamics .
  • Cryo-EM/X-ray crystallography resolve ligand-protein complexes, as seen in studies on structurally similar inhibitors .

Q. What computational approaches predict reactivity and mechanism?

  • Molecular docking (e.g., AutoDock Vina) models ligand-receptor interactions for target prioritization.
  • MD simulations assess stability of ligand-protein complexes over time .
  • QSAR models correlate substituent properties (e.g., Hammett constants) with bioactivity .

Methodological Notes

  • Handling and storage : Use PPE (gloves, face shields) and store at 4°C in airtight containers to prevent degradation .
  • Ethical reporting : Disclose synthetic yields, purity thresholds (>95%), and statistical significance thresholds (e.g., p < 0.05) in publications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
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